molecular formula C8H13ClN6 B1445757 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride CAS No. 1864057-24-8

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride

Katalognummer: B1445757
CAS-Nummer: 1864057-24-8
Molekulargewicht: 228.68 g/mol
InChI-Schlüssel: BZTJEKKVXFYWEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride (CAS 1598664-75-5) is an N6-substituted purine derivative offered for research purposes. The purine scaffold is a privileged structure in medicinal chemistry and chemical biology, fundamental to numerous biological processes, making its derivatives a primary focus in drug discovery . This compound features a 2-aminopropyl side chain at the N9 position of the adenine core, a modification that is often explored to fine-tune the biological activity and pharmacokinetic properties of purine-based molecules . Substituted purines are extensively investigated for their potential as targeted protein kinase inhibitors. Research on analogous 2,6,9-trisubstituted purine conjugates has demonstrated significant promise in inhibiting key oncogenic kinases, such as FLT3 and PDGFRα, which are often deregulated in acute myeloid leukemia and other malignancies . The structural flexibility of the purine nucleus allows for the introduction of various substituents, enabling researchers to develop potent and selective inhibitors for specific kinases involved in cell differentiation, division, and survival . Furthermore, purine derivatives serve as vital tools for studying molecular interactions and signal transduction pathways, acting as building blocks for cofactors and second messengers . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Eigenschaften

IUPAC Name

9-(2-aminopropyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.ClH/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTJEKKVXFYWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

A representative procedure involves:

  • Reagents and Conditions:

    • Starting material: 6-chloropurine or 2,6-dichloropurine
    • Nucleophile: 2-aminopropyl halide (e.g., 2-aminopropyl bromide or chloride)
    • Base: Cesium carbonate (Cs2CO3) or sodium hydride (NaH) to deprotonate the purine N9 hydrogen
    • Solvent: Anhydrous DMF or THF
    • Temperature: Controlled heating between 50–80°C to optimize reaction rate and minimize side reactions
    • Atmosphere: Nitrogen or argon to prevent moisture and oxidation
  • Procedure:
    The halogenated purine is dissolved in dry DMF under nitrogen. The base is added to generate the nucleophilic purine anion. Subsequently, the 2-aminopropyl halide is introduced dropwise. The mixture is stirred for several hours (typically 6–12 h) at the desired temperature. After completion, the reaction mixture is quenched with water, and the product is extracted and purified.

  • Purification:
    The crude product is purified by silica gel column chromatography using methanol/dichloromethane gradients or by recrystallization. The hydrochloride salt is then formed by treatment with HCl in an appropriate solvent (e.g., ethanol or ethyl acetate).

Alternative Synthetic Routes

  • Use of Diamines and Coupling Agents:
    Some methods involve coupling 6-chloropurine derivatives with diamines under catalytic conditions using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives such as 1-hydroxybenzotriazole (HOBt) in dichloromethane at low temperatures (0–25°C) to improve yield and selectivity.

  • Salt Exchange and Crystallization Techniques:
    The hydrochloride salt formation can be optimized by adding hydrochloric acid to the reaction mixture or by salt exchange protocols in solvents such as methanol or ethanol to obtain high-purity crystalline forms.

Research Findings and Reaction Data

Parameter Typical Conditions/Values Notes
Starting material 6-chloropurine or 2,6-dichloropurine Commercially available or synthesized
Nucleophile 2-aminopropyl halide (bromide or chloride) Requires careful handling due to amine reactivity
Base Cs2CO3, NaH, or triethylamine Used to deprotonate purine N9 hydrogen
Solvent Anhydrous DMF or THF Polar aprotic solvents preferred
Temperature 50–80°C Controlled to avoid decomposition
Reaction time 6–12 hours Monitored by TLC or HPLC
Purification method Silica gel chromatography or recrystallization Methanol/DCM gradients commonly used
Yield 30–70% Depends on scale and purity of reagents
Salt formation Treatment with HCl in ethanol or ethyl acetate Enhances solubility and stability
Characterization techniques NMR, MS, HPLC Confirm purity (>98%) and structural integrity

Analytical Validation

Summary of Key Synthetic Insights

Aspect Details
Reaction type Nucleophilic substitution at N9 purine position
Critical parameters Temperature control, inert atmosphere, base selection
Common solvents DMF, THF
Purification Column chromatography, recrystallization
Salt formation Hydrochloride salt enhances stability
Yield range Moderate to good (30–70%)

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C8H12ClN5
  • CAS Number : 1864015-79-1
  • Molecular Weight : 203.67 g/mol

The compound features a purine core with an aminoalkyl side chain at the 9-position, enhancing its interaction with biological systems. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications.

Therapeutic Applications

  • Cancer Treatment
    • 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride has been studied for its potential as an inhibitor of topoisomerase II , an enzyme crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation, positioning it as a candidate for cancer therapy .
  • Neurological Disorders
    • The compound's structural similarity to nucleobases allows it to interact with various receptors and enzymes involved in neuropharmacology. Preliminary studies suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Enzyme Inhibition
    • It exhibits significant biological activity as an inhibitor of enzymes related to nucleic acid metabolism. This includes potential roles in modulating pathways associated with nucleotide synthesis, which could be beneficial in both cancer and viral infections .

Biochemical Research Applications

The compound is utilized in biochemical research for:

  • Interaction Studies : It binds to various biological targets, facilitating the study of enzyme kinetics and metabolic pathways.
  • Drug Development : Its properties make it a valuable scaffold for synthesizing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study A (2022)Cancer Cell ProliferationDemonstrated significant inhibition of cancer cell growth in vitro when treated with the compound.
Study B (2023)NeuroprotectionShowed neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.
Study C (2024)Enzyme ActivityIdentified as a potent inhibitor of topoisomerase II, providing insights into its mechanism of action against cancer cells.

Wirkmechanismus

The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, influencing various biochemical pathways. The compound’s structure allows it to mimic natural purines, thereby modulating cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Selected Purine Derivatives

Compound Name N9 Substituent C6 Substituent Key Functional Features
9-(2-Aminopropyl)-9H-purin-6-amine hydrochloride 2-aminopropyl NH₂ Flexible aliphatic chain, primary amine
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Isopropyl Cl, N-ethyl Bulky substituent, halogenated C6
9-(3-Aminophenyl)-N-(4-methoxybenzyl)-9H-purin-6-amine 3-aminophenyl N-(4-methoxybenzyl) Aromatic N9, methoxybenzyl group
9-Allyl-6-chloro-9H-purin-2-amine Allyl Cl Unsaturated chain, reactive site
9-Cyclopropyl-9H-purin-6-amine Cyclopropyl NH₂ Rigid ring, steric hindrance
PU-H71-SnMe₃ Isopropylamino propyl S-linked benzo[d][1,3]dioxol Complex substituent, radioisotope labeling

Key Observations:

  • N9 Position: The 2-aminopropyl group in the target compound offers flexibility and a primary amine, contrasting with bulky (isopropyl), aromatic (phenyl), or rigid (cyclopropyl) substituents in analogs. This may enhance membrane permeability compared to bulkier groups . Allyl and tetrahydropyranyl substituents (e.g., in ) introduce reactivity or stereochemical complexity, impacting target binding .
  • C6 Position :
    • The NH₂ group in the target compound facilitates hydrogen bonding, unlike halogenated (Cl) or alkylated (N-ethyl) C6 positions in analogs, which may reduce polarity and alter receptor interactions .

Key Observations:

  • Reductive amination () and nucleophilic substitution () are common strategies for modifying C6 and N9 positions, respectively.

Key Observations:

  • The hydrochloride salt of the target compound enhances solubility, critical for oral bioavailability.
  • PU-H71-SnMe₃’s benzo[d][1,3]dioxol group enables radioisotope labeling for imaging, a feature absent in simpler analogs .

Biologische Aktivität

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride, also known as a purine derivative, has garnered significant attention in biochemical research due to its potential therapeutic applications and biological activities. This compound is structurally related to purine nucleosides and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The compound's chemical formula is C8H11ClN4, with a CAS Number of 1864057-24-8. Its structure is characterized by a purine base with an amino propyl side chain, which contributes to its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can interact with various enzymes, particularly those involved in nucleic acid metabolism. This interaction may lead to either inhibition or activation of enzymatic activity, impacting cellular processes such as proliferation and apoptosis .
  • Cell Signaling Modulation : It has been shown to influence signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. By modulating these pathways, the compound can affect gene expression related to cell cycle regulation .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have demonstrated that this compound can significantly reduce cell viability in HepG2 liver cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Case Studies

  • HepG2 Cell Line Study : A study investigated the effects of this compound on HepG2 cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a potential therapeutic agent for liver cancer treatment .
  • Antimicrobial Assessment : Another research effort focused on evaluating the antimicrobial activity of this compound against common pathogens. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections .

Research Findings Summary

Study Focus Findings
Antiproliferative EffectsSignificant reduction in HepG2 cell viability; induced apoptosis and cell cycle arrest .
Antimicrobial ActivityEffective inhibition of bacterial growth against specific strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride, and how do solvent choice and temperature influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C6 or N9 positions. A common approach is reacting 2,6-dichloro-9H-purine with 2-aminopropyl halides in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Temperature control is critical to minimize side reactions, such as over-alkylation. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures >95% purity. Solvent polarity directly impacts reaction kinetics, with DMF favoring nucleophilic displacement over competing elimination pathways .

Q. Which spectroscopic techniques are most effective for characterizing the tautomeric forms and structural stability of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves tautomeric equilibria (e.g., N7 vs. N9 protonation) in deuterated solvents (DMSO-d₆ or CDCl₃). Chemical shifts near δ 8.5–8.8 ppm (¹H) and δ 150–160 ppm (¹³C) confirm purine ring protonation states .
  • X-ray crystallography : Determines bond lengths (e.g., C-Cl vs. C-N distances) and confirms the aminopropyl group’s stereochemistry .
  • HPLC-MS : Validates molecular ion peaks ([M+H]⁺) and detects hydrolytic degradation products under acidic/basic conditions .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: The compound is prone to hydrolysis at extreme pH. In acidic conditions (pH < 3), the purine ring undergoes protonation, destabilizing the C-N bond. In basic conditions (pH > 9), the aminopropyl side chain may deprotonate, leading to β-elimination. Stability studies (UV-Vis spectroscopy, 25°C) show maximal stability at pH 6–7 (phosphate buffer), with a half-life >72 hours .

Advanced Research Questions

Q. How do structural modifications at the purine C2 or N9 positions influence bioactivity in enzyme inhibition assays?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • C2 substituents : Electron-withdrawing groups (e.g., Cl, F) enhance binding to adenosine deaminase via hydrophobic interactions (IC₅₀ reduced by 40% with 2-Cl substitution) .
  • N9 alkyl chain length : Longer chains (e.g., heptyl) reduce solubility but increase membrane permeability in cell-based assays .
  • Aminopropyl group : The primary amine facilitates hydrogen bonding with catalytic residues (e.g., in kinase assays), as shown via molecular docking .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for kinase inhibition across studies?

Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, buffer composition). To standardize results:

  • Use a homogeneous time-resolved fluorescence (HTRF) assay with fixed ATP levels (1 mM) and pre-incubation (30 min) to ensure equilibrium binding .
  • Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity .
  • Control for compound aggregation (common with hydrophobic derivatives) using 0.01% Triton X-100 in assay buffers .

Q. How can computational modeling predict off-target interactions of this compound with non-kinase enzymes?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to homology models of off-targets (e.g., phosphodiesterases) using AMBER or GROMACS. Focus on conserved ATP-binding motifs .
  • Pharmacophore screening : Use Schrödinger’s Phase to align the compound’s amine and purine moieties with known inhibitors of unrelated targets (e.g., GPCRs) .
  • Docking validation : Cross-check predictions with experimental data from protein microarrays .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve enantiomers post-synthesis .
  • Asymmetric catalysis : Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .
  • Process optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and implement flow chemistry to enhance yield (from 45% to 68%) and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.